molecular formula C24H26FN5O3 B2836854 N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 877632-37-6

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2836854
CAS No.: 877632-37-6
M. Wt: 451.502
InChI Key: VOSUNPPOLFKIAI-UHFFFAOYSA-N
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Description

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C24H26FN5O3 and its molecular weight is 451.502. The purity is usually 95%.
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Scientific Research Applications

Catalytic Activity in Chemical Synthesis

N,N'-Bisoxalamides, including derivatives similar to N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide, have shown significant efficacy in enhancing catalytic activities. For instance, N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been demonstrated to be highly effective in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This process enables the coupling of a wide range of (hetero)aryl bromides with various (hetero)aryl amines, facilitating the synthesis of pharmaceutically important building blocks under relatively low temperatures and catalyst loadings. Such research underscores the utility of this compound derivatives in medicinal chemistry and drug development processes (Bhunia, S. V. Kumar, & D. Ma, 2017).

Antipsychotic Potential

Compounds structurally related to this compound have been explored for their antipsychotic potential. Research into conformationally constrained butyrophenones, which share functional groups with the compound of interest, has identified several derivatives with significant affinity for dopamine and serotonin receptors. These compounds have been evaluated as antipsychotic agents, demonstrating efficacy in in vitro and in vivo assays. This suggests the potential application of this compound in developing new treatments for psychiatric disorders (Raviña et al., 2000).

Synthesis and Docking Studies

Piperazine-1-yl-1H-indazole derivatives, which are structurally related to the compound , have been synthesized and characterized through spectral analysis. Docking studies for these compounds have provided insights into their potential medicinal chemistry applications. This research highlights the importance of structural analysis and computational modeling in drug design, potentially guiding the development of new pharmaceuticals based on the chemical framework of this compound (Balaraju, S. Kalyani, & E. Laxminarayana, 2019).

Properties

IUPAC Name

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O3/c25-19-5-7-20(8-6-19)29-10-12-30(13-11-29)21(22-4-2-14-33-22)17-28-24(32)23(31)27-16-18-3-1-9-26-15-18/h1-9,14-15,21H,10-13,16-17H2,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSUNPPOLFKIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CN=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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